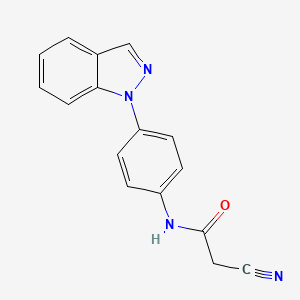
2-cyano-N-(4-indazol-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-indazol-1-ylphenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and suitable for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-indazol-1-ylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-indazol-1-ylphenylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of cyanoacetamides often involves solvent-free methods to reduce costs and environmental impact. For example, the direct treatment of amines with alkyl cyanoacetates without solvent at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves the fusion of aryl amines with ethyl cyanoacetate at high temperatures .
化学反応の分析
Types of Reactions
2-cyano-N-(4-indazol-1-ylphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups can undergo nucleophilic substitution reactions.
Cyclization Reactions: The compound can form various heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, methanol, acetonitrile
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyridines, and thiazoles .
科学的研究の応用
2-cyano-N-(4-indazol-1-ylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-cyano-N-(4-indazol-1-ylphenyl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the molecule can form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide
Uniqueness
2-cyano-N-(4-indazol-1-ylphenyl)acetamide is unique due to the presence of the indazole moiety, which imparts distinct biological activities and chemical reactivity. The indazole ring is known for its pharmacological properties, making this compound particularly interesting for drug development .
特性
IUPAC Name |
2-cyano-N-(4-indazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-9-16(21)19-13-5-7-14(8-6-13)20-15-4-2-1-3-12(15)11-18-20/h1-8,11H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRUYGMSJRDIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
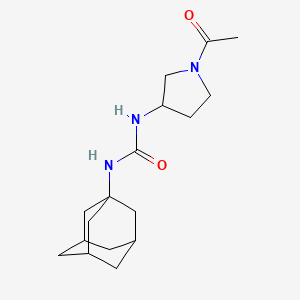
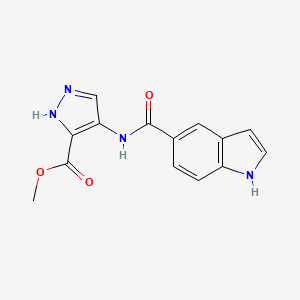
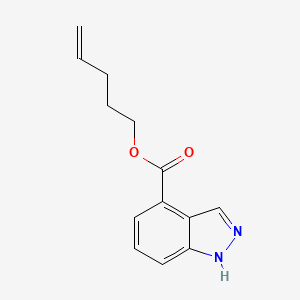
![1-[[(4-Aminoquinazolin-2-yl)amino]methyl]-3-ethoxy-2,2-dimethylcyclobutan-1-ol](/img/structure/B7426900.png)
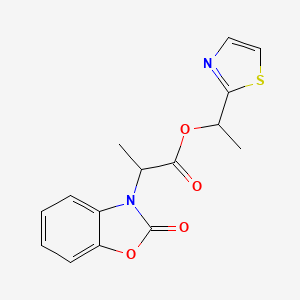
![1-cyano-N-[3-[4-(trifluoromethyl)phenyl]prop-2-ynyl]cyclobutane-1-carboxamide](/img/structure/B7426916.png)
![Methyl 2-fluoro-4-[[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7426920.png)
![methyl N-[4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]-2-fluorophenyl]carbamate](/img/structure/B7426935.png)
![Methyl 4-cyclopentyl-2-[[2-(trifluoromethyl)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7426940.png)
![Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B7426945.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiolane-3-carboxamide](/img/structure/B7426965.png)
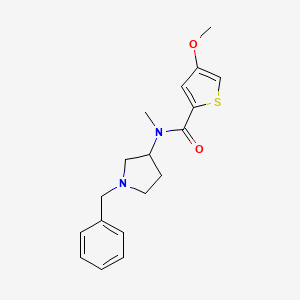
![Methyl 5-[[2-(4-acetamidoanilino)-2-oxoacetyl]amino]-2-methylbenzoate](/img/structure/B7426982.png)
![4-[2-[(4-Phenoxybenzoyl)amino]acetyl]morpholine-3-carboxamide](/img/structure/B7426984.png)
